molecular formula C21H21ClN4O3S B2710644 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946354-83-2

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No. B2710644
CAS RN: 946354-83-2
M. Wt: 444.93
InChI Key: LVHUBZFRXLUNFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of carbon and nitrogen atoms. It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperazine rings, for instance, are known to participate in a variety of chemical reactions .

Scientific Research Applications

Vasodilatory Properties

Pyrimidine derivatives, including structures similar to 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine, have been investigated for their vasodilatory properties. Research indicates that compounds like di- and triaminopyrimidine 3-oxides, when reacted with sources of sulfur trioxide, yield sulfates with hypotensive effects, acting through direct vasodilation (J. Mccall et al., 1983).

Carbonic Anhydrase Inhibitory Activity

Studies have explored the carbonic anhydrase inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. This research is significant because carbonic anhydrases play a crucial role in various physiological processes. Compounds with piperazine ring systems, akin to the compound , showed inhibition of carbonic anhydrase enzymes, making them potential targets for anticancer drugs (C. Congiu et al., 2015).

Antibacterial and Antifungal Activity

A Schiff base derived from a similar compound demonstrated potent antibacterial and antifungal activities. The study highlighted the antimicrobial potential of such compounds, which could be harnessed in developing new therapeutic agents (R. Othman et al., 2019).

Estrogen Receptor Binding and Anti-proliferative Activities

Synthesized compounds involving pyrimidine-piperazine conjugates have been evaluated for their binding affinity to estrogen receptors and anti-proliferative activities against cancer cell lines. This suggests the potential use of such compounds in cancer treatment (I. Parveen et al., 2017).

Antibacterial, Anthelmintic, and Anti-inflammatory Studies

Methylpyrimidine sulfonyl piperazine derivatives have been synthesized and evaluated for various pharmacological activities, including antibacterial, anthelmintic, and anti-inflammatory activities. Such studies reveal the broad potential of these compounds in medicinal chemistry (N. R. Mohan et al., 2014).

Synthesis and Antimicrobial Activity

Research on piperazine derivatives demonstrated their efficacy as antimicrobial agents against various pathogens, contributing to the field of agricultural chemistry (K. Vinaya et al., 2009).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperazine ring work by interacting with receptors in the nervous system .

properties

IUPAC Name

4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHUBZFRXLUNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

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